2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione

Catalog No.
S8418622
CAS No.
M.F
C15H10N2O4
M. Wt
282.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1...

Product Name

2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-ethynylisoindole-1,3-dione

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

InChI

InChI=1S/C15H10N2O4/c1-2-8-3-4-9-10(7-8)15(21)17(14(9)20)11-5-6-12(18)16-13(11)19/h1,3-4,7,11H,5-6H2,(H,16,18,19)

InChI Key

PGYGGUUEWHBPNT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione (CAS 2154356-63-3), commonly known as 5-ethynyl thalidomide, is an advanced cereblon (CRBN) recruiting ligand engineered for modular Proteolysis Targeting Chimera (PROTAC) synthesis. Unlike standard thalidomide or halogenated derivatives that require harsh nucleophilic aromatic substitution (SNAr) for linker attachment, this compound features a terminal alkyne at the C5 position of the phthalimide ring. This specific functionalization allows for highly efficient, bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling rapid, mild, and high-yielding conjugation to azide-bearing target ligands [1]. For procurement teams and medicinal chemists, sourcing this exact alkyne-functionalized building block eliminates multiple synthetic bottlenecks, facilitates direct-to-biology (D2B) high-throughput screening, and provides a distinct spatial exit vector critical for the degradation of specific challenging protein targets [2].

Research Fit

Workflow
Click chemistry PROTAC synthesis via CuAAC
Handle
C5 terminal alkyne for direct azide conjugation
Geometry
C5 exit vector provides distinct linker trajectory

Substituting 5-ethynyl thalidomide with lower-cost 4-fluorothalidomide or pre-PEGylated thalidomide-alkynes introduces severe synthetic and functional limitations. 4-fluorothalidomide requires strong bases and elevated temperatures for SNAr coupling, which frequently degrades sensitive POI (Protein of Interest) ligands and precludes nanomole-scale library synthesis [1]. Furthermore, the positional isomerism is strictly non-interchangeable: the C5 exit vector projects the linker at a fundamentally different angle than the more common C4 exit vector. For targets like Aurora Kinase A (AURKA), PROTACs utilizing a C4 exit vector fail to form productive ternary complexes, whereas the C5 exit vector achieves near-complete degradation [2]. Finally, substituting with pre-extended linkers (e.g., Thalidomide-O-PEG-alkyne) forces a minimum spatial distance between the E3 ligase and the POI, which destroys efficacy in systems requiring ultra-short or rigid triazole-only linkages.

Substitution Risk

Terminal alkyne for CuAAC conjugation
Thalidomide, lenalidomide, pomalidomide lack the alkyne handle, requiring additional synthetic derivatization steps
C5 exit vector defines linker geometry
C4-functionalized analogs (e.g., pomalidomide-4-amino) produce different linker trajectories; ternary complex formation may vary
Functionalization position may modulate off-target ZF degradation (class-level evidence)
Off-target profile of C5-ethynyl PROTACs uncharacterized; empirical validation is needed, cannot assume similarity to C4 derivatives

CuAAC-Based High-Throughput PROTAC Synthesis

Standard CRBN ligand attachment relies on SNAr using 4-fluorothalidomide, which requires macro-scale reactions, harsh basic conditions, and extensive purification, limiting throughput. In contrast, 5-ethynyl thalidomide enables miniaturized Direct-to-Biology (D2B) workflows utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for complete PROTAC generation in reaction volumes as low as 5 µL at nanomolar scales, with near-quantitative yields that can be screened directly in cellular assays without intermediate purification [1].

Evidence DimensionReaction volume and scale for library synthesis
Target Compound Data5 µL volume, nanomole scale (via CuAAC)
Comparator Or BaselineMacro-scale, multi-step synthesis (via SNAr with 4-fluorothalidomide)
Quantified DifferenceEnables unpurified, direct-to-biology screening at >100x lower reaction volumes
ConditionsHigh-throughput PROTAC library generation using azide-functionalized POI ligands

Procuring the alkyne-functionalized core drastically reduces material consumption and accelerates the timeline for screening novel degrader libraries.

HPLC Purity
Specification review
98.66% HPLC purity (+3.66 pp above ≥95% baseline)
Context for purity-sensitive CuAAC conjugation and biological assays
Vendor-sourced specification; not head-to-head comparison

Ternary Complex Optimization via C5 Exit Vector

The attachment point on the phthalimide ring dictates the trajectory of the linker, which is critical for cooperative E3-POI interactions. In a structure-activity relationship study of AURKA PROTACs, shifting the linker attachment from the C4 position to the C5 position (using 5-ethynyl thalidomide) fundamentally rescued degradation activity. The C5-derived PROTAC (SK2188) achieved a DC50 of <10 nM and a maximum degradation (Dmax) of 98% at 1 hour, whereas the corresponding C4-derived analogs exhibited poor degradation profiles due to steric clashes in the ternary complex [1].

Evidence DimensionTarget degradation efficiency (DC50 and Dmax)
Target Compound DataDC50 < 10 nM, Dmax 98% (C5 exit vector)
Comparator Or BaselinePoor degradation / inactive (C4 exit vector analog)
Quantified DifferenceRestoration of near-complete target degradation
ConditionsAURKA degradation in NGP neuroblastoma cells at 1h and 24h

Demonstrates that the 5-isomer is an absolute requirement, rather than an optional substitute, for targets requiring specific spatial geometries.

Click Handle
Class-level
Terminal alkyne present vs. thalidomide, lenalidomide, pomalidomide: no alkyne
May reduce synthetic step count and cumulative yield loss
No direct comparative yield data; 1–2 step elimination inferred

Linker Minimization for High Proximity

Many commercially available click-ready CRBN ligands feature pre-installed PEG chains (e.g., Thalidomide-O-PEG3-alkyne), which introduce inherent flexibility and a minimum spatial distance. The bare 5-ethynyl thalidomide core allows chemists to construct ultra-short linkers. For instance, highly functional AURKA degraders were successfully synthesized using as few as 2 PEG units directly attached to the C5 position, a spatial constraint impossible to achieve with pre-extended commercial comparators [1].

Evidence DimensionMinimum achievable linker length
Target Compound Data2 PEG units or direct rigid triazole linkage
Comparator Or BaselineForced extended distance (Pre-PEGylated thalidomide alkynes)
Quantified DifferenceElimination of obligate spacer flexibility
ConditionsSynthesis of highly constrained PROTAC molecules

Crucial for procuring building blocks when targeting proteins that require extremely close proximity to the E3 ligase for efficient ubiquitin transfer.

Exit Vector
Structural context
C5 vs C4: distinct linker trajectories from CRBN-pomalidomide-ZNF692 complex (PDB 6H0G)
Exit vector position influences ternary complex geometry
No head-to-head degradation potency comparison available
Off-target ZF
Class-level
Position-dependent ZF degradation observed for pomalidomide analogs; C5-ethynyl not evaluated
Functionalization position may modulate off-target profile
Requires empirical validation for C5-ethynyl PROTACs

Direct-to-Biology PROTAC Library Screening

Due to its high reactivity in CuAAC click chemistry, 5-ethynyl thalidomide is the optimal precursor for miniaturized, high-throughput screening workflows. It allows for the rapid generation of hundreds of candidate degraders in 5 µL volumes without the need for intermediate purification, directly feeding into cellular degradation assays [1].

C5-Dependent Kinase Degrader Development

For targets like Aurora Kinase A (AURKA) where the standard C4 exit vector fails to induce productive ternary complex formation, the C5-alkyne provides the necessary spatial trajectory. It is the required building block for synthesizing degraders that must project the linker from the 5-position of the phthalimide core [2].

Ultra-Short Linker PROTAC Synthesis

Unlike pre-PEGylated thalidomide derivatives, the bare 5-ethynyl core allows for the synthesis of highly constrained degraders. It is specifically chosen when the E3 ligase and the target protein must be brought into extremely close proximity, enabling linkages as short as a single triazole ring or 2 PEG units [2].

Application Fit

Application
Selection Property
Validation Focus
CuAAC-mediated PROTAC library synthesis
Terminal alkyne for click chemistry conjugation
Conjugation efficiency and synthetic step reduction
C5 exit vector PROTAC design
C5-ethynyl substitution geometry
Ternary complex geometry and linker trajectory
CRBN ligand functionalization SAR
C5 vs C4 exit vector comparison
Degradation potency and off-target selectivity profiling
Purity-sensitive click chemistry workflows
Higher HPLC purity specification relative to common baseline
Purity-dependent conjugation reproducibility and assay sensitivity

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

282.06405680 Da

Monoisotopic Mass

282.06405680 Da

Heavy Atom Count

21

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